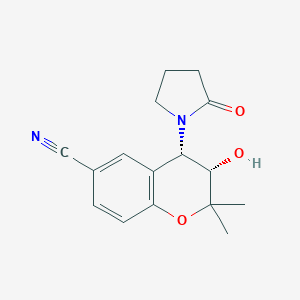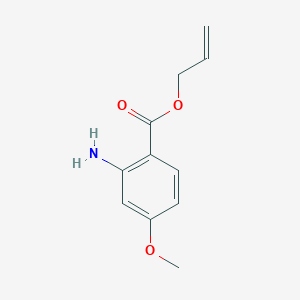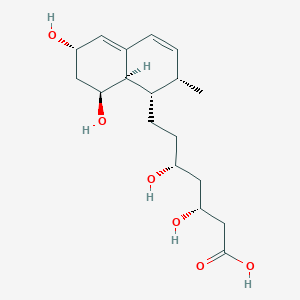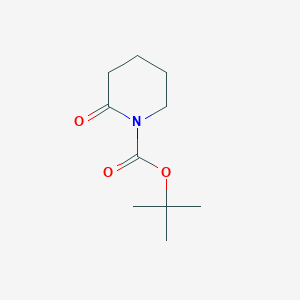
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran, also known as Ro 31-8220, is a synthetic compound that belongs to the family of benzopyran derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in scientific research.
Mecanismo De Acción
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes.
Efectos Bioquímicos Y Fisiológicos
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other cellular processes. However, (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has also been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its high potency can make it difficult to determine optimal dosages for experiments.
Direcciones Futuras
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has shown promising results in various areas of research, including cancer, inflammation, and neurodegeneration. Future research could focus on optimizing dosages and delivery methods to minimize off-target effects and improve efficacy. Additionally, further studies could investigate the potential use of (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in combination with other drugs or therapies to enhance its effects.
Métodos De Síntesis
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 is synthesized through a multi-step process that involves the reaction of 3,4-dihydro-2H-1-benzopyran with various reagents, including cyanogen bromide and 2-oxo-1-pyrrolidineacetamide. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been widely used in scientific research as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have significant effects on cell signaling pathways, making it a valuable tool for studying the mechanisms of various diseases.
Propiedades
Número CAS |
148811-94-3 |
|---|---|
Nombre del producto |
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran |
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15-/m0/s1 |
Clave InChI |
TVZCRIROJQEVOT-GJZGRUSLSA-N |
SMILES isomérico |
CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)





![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)





![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
